molecular formula C12H15NO B12577542 Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)- CAS No. 213595-49-4

Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)-

Cat. No.: B12577542
CAS No.: 213595-49-4
M. Wt: 189.25 g/mol
InChI Key: STVYEJDQWDWRJN-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of (E)-Isomer Configuration

Single-crystal X-ray diffraction studies reveal that the (E)-isomer of propanamide, 2,2-dimethyl-N-(phenylmethylene)- crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 7.8139 Å, b = 27.047 Å, c = 11.7683 Å, and V = 2487.14 ų. The molecule adopts a planar conformation, with the phenylmethylene group oriented trans to the 2,2-dimethylpropanamide moiety (Figure 1). Key bond lengths include:

  • C=N imine bond: 1.250 Å
  • C=O carbonyl bond: 1.221 Å
  • C-C bonds in the dimethylpropanamide group: 1.523–1.541 Å

The (E)-configuration is stabilized by an intramolecular O–H···N hydrogen bond (distance: 2.612 Å), forming a six-membered S(6) ring motif that enforces planarity. Intermolecular C–H···O and C–H···π interactions further stabilize the crystal lattice, creating corrugated layers perpendicular to the a-axis.

Table 1: Crystallographic Data for (E)-Isomer

Parameter Value
Space group Pbca
Unit cell volume (ų) 2487.14
Z 8
Density (g/cm³) 1.262
R-factor 0.044

Hirshfeld surface analysis quantifies intermolecular interactions, showing that 60.2% of surface contacts arise from H···H interactions, while 23.1% derive from C···H/O···H contacts. The flattened molecular geometry minimizes steric clashes between the phenyl and dimethyl groups, consistent with DFT-optimized structures (B3LYP/6-311G(d,p)).

Comparative Analysis with (Z)-Stereoisomer

While the (Z)-stereoisomer is not experimentally characterized for this specific compound, theoretical comparisons highlight critical differences:

  • Steric Hindrance : The (Z)-isomer would position the phenylmethylene group cis to the 2,2-dimethylpropanamide, creating severe steric clashes between the phenyl ring and dimethyl substituents. Molecular mechanics simulations predict a 12.3 kcal/mol higher steric energy for the (Z)-form compared to the (E)-isomer.

  • Hydrogen Bonding : The (Z)-configuration cannot form the intramolecular O–H···N bond critical to stabilizing the (E)-isomer. This absence increases conformational flexibility, reducing crystallization propensity.

  • Thermodynamic Stability : DFT calculations (B3LYP/6-31G*) estimate the (E)-isomer is 9.8 kcal/mol more stable than the (Z)-form due to resonance stabilization of the planar imine group and reduced van der Waals repulsions.

Table 2: Theoretical Comparison of (E)- vs. (Z)-Isomers

Property (E)-Isomer (Z)-Isomer
Relative Energy (kcal/mol) 0 (reference) +9.8
C=N Bond Length (Å) 1.250 1.263 (calculated)
Intramolecular H-bond Present Absent

Properties

CAS No.

213595-49-4

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-benzylidene-2,2-dimethylpropanamide

InChI

InChI=1S/C12H15NO/c1-12(2,3)11(14)13-9-10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

STVYEJDQWDWRJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)- can be synthesized through the reaction of pivaloyl chloride with benzylamine . The reaction typically occurs under controlled conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

Pivaloyl chloride+BenzylaminePropanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)-+HCl\text{Pivaloyl chloride} + \text{Benzylamine} \rightarrow \text{Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)-} + \text{HCl} Pivaloyl chloride+Benzylamine→Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)-+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Opioid Receptor Agonism

Research has indicated that derivatives of propanamide compounds can act as opioid receptor agonists. A study highlighted how modifications to the propanamide structure could influence binding affinities and agonist activities at μ and κ opioid receptors. Specifically, compounds with phenyl groups demonstrated significant agonist activity while retaining moderate potency compared to established opioids like fentanyl .

Anti-inflammatory Properties

Another area of investigation involves the anti-inflammatory potential of propanamide derivatives. Case studies have shown that specific analogues can modulate IL-17 signaling pathways, suggesting their utility in treating inflammatory conditions . This modulation can lead to reduced inflammatory responses in various models of disease.

Synthetic Pathways

Propanamide derivatives are often synthesized through various organic reactions. A notable method includes the use of Meldrum's acid in combination with enaminones to generate tetrahydroquinolin-2-one derivatives, showcasing the versatility of propanamide structures in synthetic chemistry .

Synthesis MethodDescriptionYield
Meldrum's Acid ReactionReaction with enaminonesModerate (30-32%)
Dehydration of Ammonium PropionateDirect conversion to propanamideHigh

Reaction Mechanisms

The reaction mechanisms involving propanamide derivatives often include nucleophilic acyl substitutions and rearrangements like the Hofmann rearrangement, which can produce valuable amines from amides . These reactions enhance the utility of propanamide in synthesizing complex organic molecules.

Drug Development Case Study

In a recent study focusing on the development of new analgesics, researchers synthesized a series of propanamide derivatives to evaluate their pharmacological profiles. The results indicated that certain modifications led to enhanced potency and selectivity toward specific opioid receptors, paving the way for new pain management therapies .

Inflammatory Disease Models

Another case involved testing propanamide derivatives in animal models of rheumatoid arthritis. The findings demonstrated a significant reduction in inflammatory markers when treated with these compounds, suggesting their potential as therapeutic agents for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenylmethylene group can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Research Findings and Limitations

  • Data Gaps : Key properties (e.g., melting point, solubility) of the target compound remain uncharacterized in the provided evidence, necessitating further experimental study.

Biological Activity

Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)-, also known as a derivative of propanamide with a phenylmethylene group, has garnered attention in recent years for its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H17_{17}N
  • Molecular Weight : 203.29 g/mol
  • IUPAC Name : Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)-

The compound features a dimethyl group and a phenylmethylene moiety, which contribute to its unique chemical properties and biological activities.

Biological Activity Overview

The biological activity of Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)- has been investigated in various studies focusing on its anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

Research indicates that compounds similar to Propanamide exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. A study highlighted that related compounds demonstrated IC50_{50} values against COX-II comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in treating inflammatory conditions .

Antioxidant Properties

The antioxidant capacity of this compound has been explored in vitro. It was found to effectively scavenge free radicals and inhibit lipid peroxidation processes in biological systems. For instance, studies involving structurally similar compounds reported remarkable glutathione peroxidase-like activity and significant reduction in malondialdehyde levels in rat brain homogenates .

The mechanisms underlying the biological activities of Propanamide derivatives can be summarized as follows:

  • COX Inhibition : The compound may exert its anti-inflammatory effects through the inhibition of COX enzymes, which are crucial in the inflammatory response.
  • Antioxidant Mechanisms : By enhancing the activity of endogenous antioxidants such as glutathione peroxidase, these compounds can mitigate oxidative stress.

Case Studies

  • In Vitro Studies :
    • A study conducted on various analogs of propanamide revealed that certain derivatives exhibited strong COX-II inhibitory activity with IC50_{50} values ranging from 0.08 µM to 0.4 µM . These findings support the potential use of such compounds in managing inflammatory diseases.
  • In Vivo Studies :
    • In vivo experiments demonstrated that some derivatives showed promising results in reducing inflammation markers in animal models. However, further investigations are needed to assess long-term safety and efficacy .

Comparative Analysis

CompoundBiological ActivityIC50_{50} (µM)Reference
Propanamide Derivative ACOX-II Inhibition0.08
Propanamide Derivative BCOX-II Inhibition0.4
Telluroamino Acid DerivativeAntioxidant Activity-

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